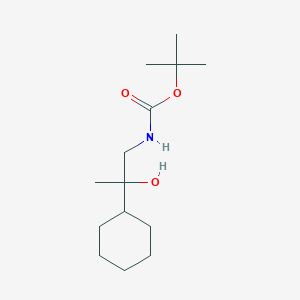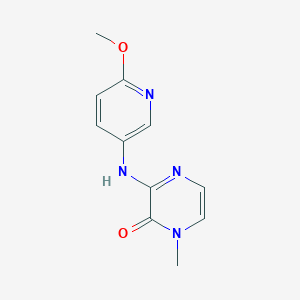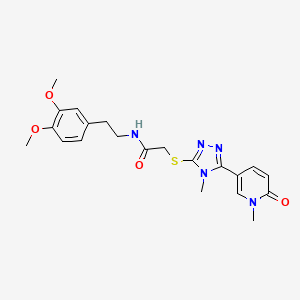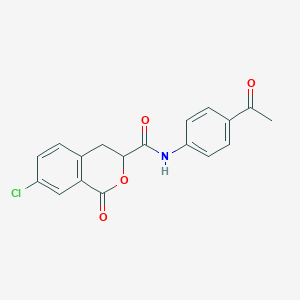![molecular formula C22H19F2NO4S B2485237 2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate CAS No. 343373-97-7](/img/structure/B2485237.png)
2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a 2,6-dimethylphenyl group and a 2,4-difluoro(phenylsulfonyl)anilino group attached to an acetate moiety.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
The synthesis of 2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 2,6-dimethylphenyl group: This can be achieved through Friedel-Crafts alkylation of benzene with 2,6-dimethylchlorobenzene.
Introduction of the 2,4-difluoro(phenylsulfonyl)anilino group: This step involves the reaction of 2,4-difluoroaniline with phenylsulfonyl chloride in the presence of a base such as pyridine.
Coupling with acetate: The final step involves the esterification of the intermediate product with acetic anhydride under acidic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The difluoro groups enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate can be compared with similar compounds such as:
2,6-Dimethylphenyl acetate: Lacks the difluoro and sulfonyl groups, resulting in different chemical properties and reactivity.
2,4-Difluoroaniline: Contains the difluoro groups but lacks the sulfonyl and acetate moieties, leading to different applications.
Phenylsulfonyl chloride: Contains the sulfonyl group but lacks the aromatic and acetate groups, making it a versatile reagent in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
(2,6-dimethylphenyl) 2-[N-(benzenesulfonyl)-2,4-difluoroanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2NO4S/c1-15-7-6-8-16(2)22(15)29-21(26)14-25(20-12-11-17(23)13-19(20)24)30(27,28)18-9-4-3-5-10-18/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFVZQOBZUZXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)CN(C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-aminoethyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2485158.png)
![2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2485159.png)

![N-[(2-fluorophenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2485162.png)
![6-Chloro-2-(4-fluorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2485163.png)
![N-(4-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2485166.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2485169.png)
![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2485170.png)


![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2485173.png)
![Tert-butyl 2-(hydroxymethyl)-2-[(prop-2-enoylamino)methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2485175.png)
